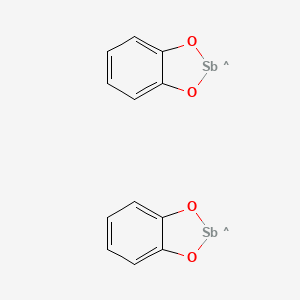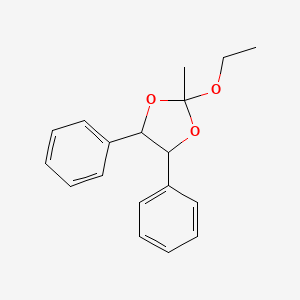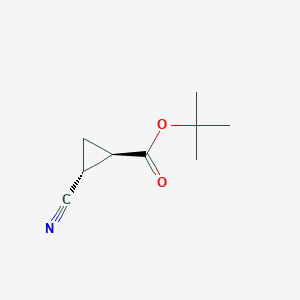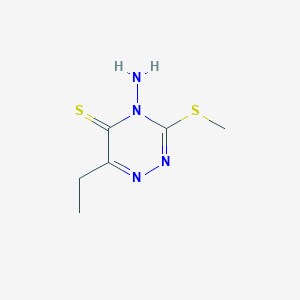![molecular formula C16H26N2 B14593374 Pyrrolidine, 1-[[3-methylene-2-(1-pyrrolidinyl)-1-cyclohexen-1-yl]methyl]- CAS No. 61581-01-9](/img/structure/B14593374.png)
Pyrrolidine, 1-[[3-methylene-2-(1-pyrrolidinyl)-1-cyclohexen-1-yl]methyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrrolidine, 1-[[3-methylene-2-(1-pyrrolidinyl)-1-cyclohexen-1-yl]methyl]- is a complex organic compound featuring a pyrrolidine ring. Pyrrolidine itself is a five-membered nitrogen-containing heterocycle, widely used in medicinal chemistry due to its versatile chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolidine derivatives typically involves the cyclization of appropriate precursors. For instance, pyrrolidine can be synthesized by the reaction of 1,4-butanediol and ammonia at elevated temperatures (165–200°C) and pressures (17–21 MPa) in the presence of a cobalt- and nickel oxide catalyst supported on alumina . This method can be adapted to introduce various substituents, leading to the formation of more complex derivatives like Pyrrolidine, 1-[[3-methylene-2-(1-pyrrolidinyl)-1-cyclohexen-1-yl]methyl]-.
Industrial Production Methods
Industrial production of pyrrolidine derivatives often involves continuous flow reactors and fixed-bed catalysts to ensure high yields and purity. The process typically includes multiple stages of purification and separation, such as extractive and azeotropic distillation .
化学反応の分析
Types of Reactions
Pyrrolidine derivatives undergo a variety of chemical reactions, including:
Oxidation: Pyrrolidine can be oxidized to form pyrrolidone derivatives.
Reduction: Reduction reactions can convert pyrrolidine derivatives into more saturated compounds.
Substitution: Nucleophilic substitution reactions are common, where the nitrogen atom in the pyrrolidine ring acts as a nucleophile.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reducing Agents: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Nucleophiles: Halides, alkoxides, and amines are frequently used in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of pyrrolidine can yield pyrrolidone, while nucleophilic substitution can introduce various functional groups into the pyrrolidine ring .
科学的研究の応用
Pyrrolidine derivatives have a wide range of applications in scientific research:
Chemistry: Used as building blocks in the synthesis of complex organic molecules.
Biology: Serve as intermediates in the synthesis of biologically active compounds.
Industry: Employed in the production of pesticides and rubber accelerators.
作用機序
The mechanism of action of pyrrolidine derivatives involves their interaction with specific molecular targets. For instance, pyrrolidine can activate ketones and aldehydes toward nucleophilic addition by forming enamines . This activation facilitates various chemical transformations, making pyrrolidine derivatives valuable in synthetic chemistry.
類似化合物との比較
Similar Compounds
Nicotine: A well-known pyrrolidine derivative with significant biological activity.
Pyrrolizines: Compounds with a similar nitrogen-containing ring structure.
Pyrrolidine-2-one: Another derivative with distinct chemical properties.
Uniqueness
Pyrrolidine, 1-[[3-methylene-2-(1-pyrrolidinyl)-1-cyclohexen-1-yl]methyl]- is unique due to its specific functional groups, which confer enhanced reactivity and potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound in both research and industrial settings.
特性
CAS番号 |
61581-01-9 |
|---|---|
分子式 |
C16H26N2 |
分子量 |
246.39 g/mol |
IUPAC名 |
1-[(3-methylidene-2-pyrrolidin-1-ylcyclohexen-1-yl)methyl]pyrrolidine |
InChI |
InChI=1S/C16H26N2/c1-14-7-6-8-15(13-17-9-2-3-10-17)16(14)18-11-4-5-12-18/h1-13H2 |
InChIキー |
PFTNRUJGXMRQKI-UHFFFAOYSA-N |
正規SMILES |
C=C1CCCC(=C1N2CCCC2)CN3CCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2'-(Ethene-1,2-diyl)bis[5-(1-benzofuran-2-yl)-1,3,4-oxadiazole]](/img/structure/B14593296.png)

![1-(4-Chlorophenyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methanimine](/img/structure/B14593309.png)
![7-(Methylsulfanyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B14593314.png)

![Acetamide, N-[2-[(2-oxo-2-phenylethyl)thio]phenyl]-](/img/structure/B14593323.png)
![Trimethyl{[1-(2,4,6-trimethoxyphenyl)prop-2-yn-1-yl]oxy}silane](/img/structure/B14593328.png)
![4-[(4-Octylphenyl)ethynyl]benzonitrile](/img/structure/B14593337.png)


![2-[Di(propan-2-yl)amino]-3-phenylcycloprop-2-ene-1-thione](/img/structure/B14593372.png)
![1-{1-[2-(5-Nitro-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14593379.png)


